REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]1([CH3:18])[CH:14]=[CH:13][CH:12]=[C:11]([C:15](Cl)=[O:16])[CH:10]=1.[Al+3].[Cl-].[Cl-].[Cl-]>C(=S)=S>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([C:15]([C:11]2[CH:12]=[CH:13][CH:14]=[C:9]([CH3:18])[CH:10]=2)=[O:16])=[CH:3][CH:2]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
384 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over a 3 hr period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
by maintain fluidity
|
Type
|
CUSTOM
|
Details
|
was removed by steam distillation
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DISTILLATION
|
Details
|
distilled at 170° C./1.2 mm Hg
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=O)C2=CC(=CC=C2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 642 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |